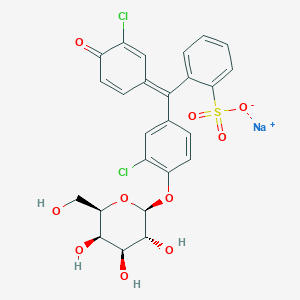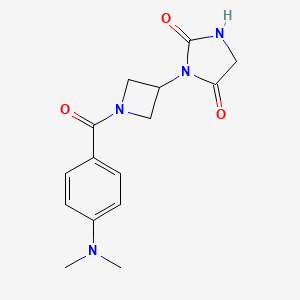![molecular formula C23H22N2O2S B2450171 2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-91-0](/img/structure/B2450171.png)
2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazolo[1,5-c][1,3]oxazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . The compound also contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-c][1,3]oxazine and thiophene rings would likely play a significant role in its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-c][1,3]oxazine and thiophene rings. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Pharmacological Activities
A study by Mahmoud et al. (2017) focused on the synthesis of various fused oxazine derivatives, which were then evaluated for their antioxidant and anticancer activities. This research indicates the potential of similar compounds in medicinal chemistry, particularly in developing new treatments for cancer and oxidative stress-related diseases (Mahmoud, El-Bordany, & Elsayed, 2017).
Structural Analysis and Applications
Castillo et al. (2009) provided a detailed structural analysis of several pyrazolo[3,4-d]oxazine derivatives, exploring their molecular interactions through hydrogen bonds. This study underscores the significance of understanding molecular structures for the development of compounds with potential pharmaceutical applications (Castillo, Abonía, Cobo, & Glidewell, 2009).
Antimicrobial and Anticancer Properties
Abdellatif et al. (2014) investigated new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, highlighting the therapeutic potential of heterocyclic compounds in oncology. This aligns with the broader research trend towards finding novel compounds for cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Novel Synthetic Pathways and Compound Diversity
Research by Abreshteh et al. (2021) explored the synthesis of oxazine derivatives under solvent-free conditions, contributing to the development of more sustainable and efficient synthetic methodologies in organic chemistry. This work supports the ongoing efforts to enhance the diversity of heterocyclic compounds through innovative synthetic approaches (Abreshteh, Ghazanfari, Hassanabadi, & Rastakhiz, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-14-7-8-16(11-15(14)2)19-12-20-18-5-4-6-21(26-3)22(18)27-23(25(20)24-19)17-9-10-28-13-17/h4-11,13,20,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQZSGUCYYCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CSC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)


![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
